Potent Inhibition of Human MAGL (IC50 = 0.38 nM)
The compound exhibits exceptionally potent inhibition of human monoacylglycerol lipase (MAGL) with an IC50 of 0.38 nM [1]. While a comparator from the same study shows significantly weaker inhibition (IC50 = 398 nM) [2], the target compound's potency is >1000-fold higher. It is also >1000-fold more potent against MAGL than against the related serine hydrolase FAAH (IC50 = 420 nM) [1]. This demonstrates a marked selectivity for MAGL in a biochemical context [1].
| Evidence Dimension | Potency (IC50) for MAGL inhibition |
|---|---|
| Target Compound Data | 0.38 nM (human MAGL) |
| Comparator Or Baseline | CHEMBL3087178 (398 nM for human MAGL) / FAAH (420 nM for the target compound) |
| Quantified Difference | Target compound is >1000-fold more potent than the comparator for MAGL, and >1000-fold selective over FAAH |
| Conditions | Inhibition of human MAGL in brain vascular pericytes after 1 hr by TAMRA azide-based In-gel fluorescence method [1]. |
Why This Matters
High target potency and selectivity are critical for reducing off-target effects and are key drivers in lead compound selection.
- [1] BindingDB. BDBM50250850 (CHEMBL4089505): Inhibition of MAGL (IC50 = 0.38 nM) and FAAH (IC50 = 420 nM). View Source
- [2] BindingDB. BDBM50442941 (CHEMBL3087178): Inhibition of MAGL (IC50 = 398 nM). View Source
